6-[2-(4-bromophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[2-(4-Bromophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound consists of an indole fused with a quinoxaline ring, with a bromophenoxyethyl group attached to the indole nitrogen .
Preparation Methods
The synthesis of 6-[2-(4-bromophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine to form the indoloquinoxaline core The reaction conditions often involve the use of Brønsted acids like acetic or hydrochloric acid as catalysts . Industrial production methods may utilize microwave irradiation or nanoparticle catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
6-[2-(4-Bromophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.
Scientific Research Applications
6-[2-(4-Bromophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The primary mechanism of action of 6-[2-(4-bromophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the DNA helix and inhibiting processes vital for DNA replication . This mechanism is responsible for its anticancer and antiviral activities. The compound also interacts with proteins involved in multidrug resistance, modulating their activity and enhancing the efficacy of other therapeutic agents .
Comparison with Similar Compounds
6-[2-(4-Bromophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern and the presence of the bromophenoxyethyl group. Similar compounds include:
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline core, known for its anticancer properties.
6H-Indolo[2,3-b]quinoxaline derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
1,2,3-Triazole derivatives: These compounds are known for their wide range of applications, including antimicrobial and anticancer activities.
Properties
Molecular Formula |
C22H16BrN3O |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
6-[2-(4-bromophenoxy)ethyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H16BrN3O/c23-15-9-11-16(12-10-15)27-14-13-26-20-8-4-1-5-17(20)21-22(26)25-19-7-3-2-6-18(19)24-21/h1-12H,13-14H2 |
InChI Key |
MQDJWJNJWKTCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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